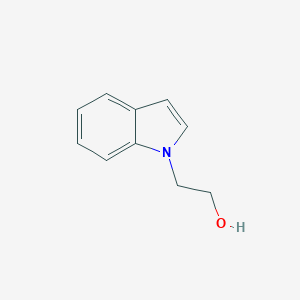
2-(1H-Indol-1-yl)ethanol
Descripción general
Descripción
“2-(1H-Indol-1-yl)ethanol” is a unique chemical with the linear formula C10H11O1N1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of indole derivatives often involves the construction of the heteroaromatic ring, which is an important part of the indole structure . A general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of “2-(1H-Indol-1-yl)ethanol” is represented by the InChI code 1S/C10H11NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-6,12H,7-8H2 . The molecular weight is 161.2 .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in ethanol in the presence of a catalytic quantity of glacial acetic acid was performed, which yielded the new Indole derivatives .Physical And Chemical Properties Analysis
The compound is solid in form . The storage temperature is recommended to be refrigerated .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-(1H-Indol-1-yl)ethanol Applications
Plant Hormone Biosynthesis: 2-(1H-Indol-3-yl)ethanamine, a related compound, is a potential intermediate in the biosynthetic pathway to the plant hormone indole-3-acetic acid, which is crucial for plant growth and development .
Neuromodulation in Mammalian Brain: It is found in trace amounts in the mammalian brain and may act as a neuromodulator or neurotransmitter, influencing brain function and behavior .
Anti-inflammatory and Analgesic Activity: Derivatives of 2-(1H-Indol-1-yl)ethanol have shown strong anti-inflammatory and analgesic activities, indicating potential for therapeutic use in pain management .
Anticancer Properties: Indole derivatives are being explored for their potential to treat cancer cells due to their biologically active properties .
Antimicrobial Activity: These compounds have also shown promise in combating microbes, which could lead to new antibiotics or antiseptic agents .
Treatment of Disorders: The indole scaffold is present in many synthetic drug molecules used for treating various disorders, suggesting that 2-(1H-Indol-1-yl)ethanol derivatives could be valuable in this field .
Antiviral Activity: A compound isolated from a fungal strain showed significant protection against H1N1 virus-induced cytopathic effects, demonstrating the antiviral potential of indole derivatives .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may affect viral replication pathways .
Pharmacokinetics
It is known to be a metabolite formed in the liver after disulfiram treatment . This suggests that it is metabolized in the liver and could potentially be distributed throughout the body, influencing its bioavailability.
Result of Action
It is known to induce sleep in humans , suggesting it may have effects on the nervous system and sleep regulation pathways.
Action Environment
Like other indole derivatives, its activity could potentially be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-indol-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-6,12H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVMGYIPOWLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547961 | |
| Record name | 2-(1H-Indol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-1-yl)ethanol | |
CAS RN |
121459-15-2 | |
| Record name | 1H-Indole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121459-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Indol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

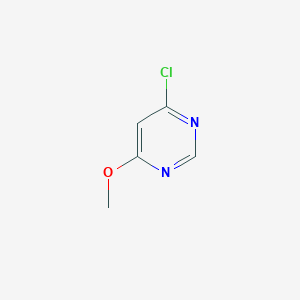
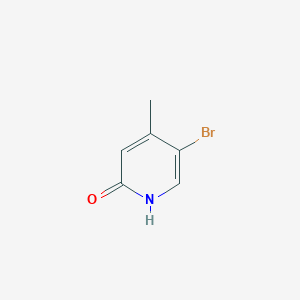
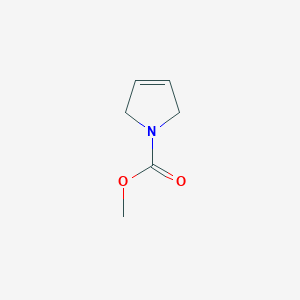
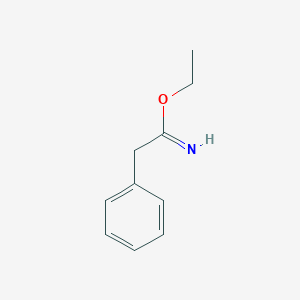
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)
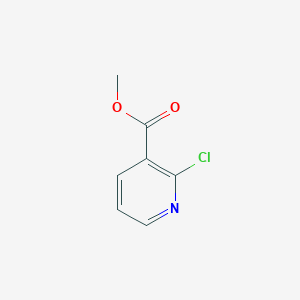

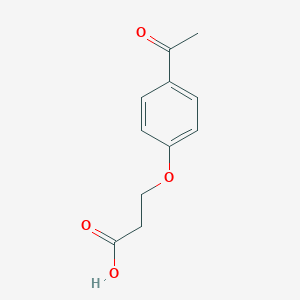
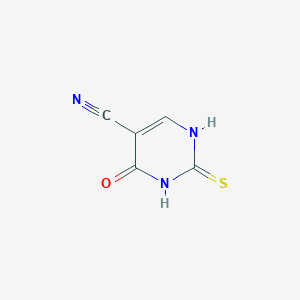
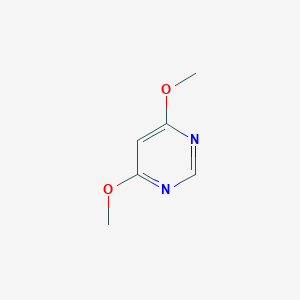
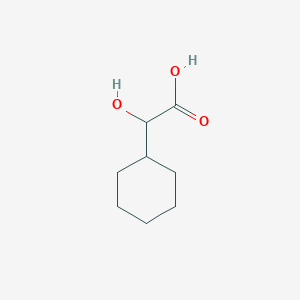

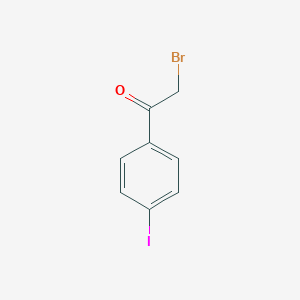
![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)